![molecular formula C29H29F4NO2 B611242 6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid CAS No. 1257395-14-4](/img/structure/B611242.png)
6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a methylpiperidinyl group, and a trifluoromethyl group attached to a biphenyl-acetic acid core .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of several functional groups. The fluorophenyl, methylpiperidinyl, and trifluoromethyl groups are all attached to a biphenyl-acetic acid core . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polar groups present in the molecule .Scientific Research Applications
Disposition and Metabolism of SB-649868
The study by Renzulli et al. (2011) explored the metabolic pathways and disposition of SB-649868, a compound structurally similar to the one you're interested in. They found that it was almost entirely eliminated over a 9-day period, mainly via feces, and identified various metabolites, indicating extensive metabolism, primarily through oxidation of the benzofuran ring. The principal route of metabolism was via oxidation of the benzofuran ring, with resultant M25 being the principal metabolite in excreta, representing at least 12% of the administered dose across urine and feces (Renzulli et al., 2011).
Pharmacological Activity
Anticonvulsant Activity of Amides
Obniska et al. (2015) synthesized a series of new amides and evaluated their anticonvulsant activity. Their findings indicated that most of the synthesized compounds displayed protection in at least one animal model of epilepsy, with specific compounds showing significant analgesic activity without impairing motor coordination. This suggests potential pharmacological applications, specifically in the treatment of epilepsy and pain management (Obniska et al., 2015).
Analgesic Effects of 5-HT Receptor Agonists
Deseure et al. (2002) studied the effects of certain 5-HT receptor agonists, including F 13640, which bears structural similarities to the compound . They observed that these agonists produced profound analgesia in a model of trigeminal neuropathic pain, indicating potential therapeutic applications for pain management (Deseure et al., 2002).
Structure-Activity Studies of Morphine Fragments
Loew et al. (1988) conducted structure-activity studies on morphine fragments and synthesized analogs with varying substituents. Their research provided insights into how different substituents modulate receptor binding affinities and efficacies, contributing to the understanding of analgetic potency and potential applications in pain management (Loew et al., 1988).
Diagnostic Applications
Evaluation of 11C-CS1P1 for Safety and Dosimetry
Brier et al. (2022) evaluated the safety, dosimetry, and characteristics of 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor 1. This receptor is involved in multiple sclerosis among other conditions. Their findings support the safety of 11C-CS1P1 for evaluating inflammation in human clinical populations, indicating potential diagnostic applications in imaging and treatment assessment (Brier et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
TC-E 5006, also known as (Rac)-BIIB042 or 6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-acetic acid, is a γ-secretase modulator . γ-secretase is an intramembrane-cleaving protease that plays a crucial role in various cellular activities, including the regulation of the Notch signaling pathway and the production of amyloid-β peptides .
Mode of Action
TC-E 5006 modulates the activity of γ-secretase, thereby influencing the proteolytic processing of its substrates .
Biochemical Pathways
The primary biochemical pathway affected by TC-E 5006 is the amyloidogenic pathway, which leads to the production of amyloid-β peptides . By modulating γ-secretase activity, TC-E 5006 can influence the balance of different amyloid-β species, particularly reducing the levels of Aβ42 .
Pharmacokinetics
TC-E 5006 is orally bioavailable . .
Result of Action
The modulation of γ-secretase activity by TC-E 5006 leads to a reduction in Aβ42 levels . This could potentially have therapeutic implications for diseases characterized by amyloid-β accumulation, such as Alzheimer’s disease.
properties
IUPAC Name |
2-[4-[(4-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F4NO2/c1-18-13-15-34(16-14-18)27(21-5-10-24(30)11-6-21)25-12-7-22(19(2)28(35)36)17-26(25)20-3-8-23(9-4-20)29(31,32)33/h3-12,17-19,27H,13-16H2,1-2H3,(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYWALXTZFPKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(C=C(C=C3)C(C)C(=O)O)C4=CC=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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